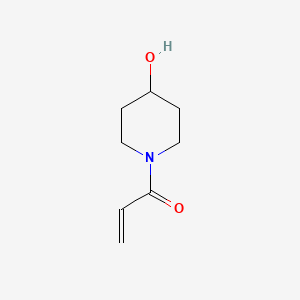

1-(4-Hydroxypiperidin-1-yl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxypiperidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-8(11)9-5-3-7(10)4-6-9/h2,7,10H,1,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLUXPKNPPKNLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of the Chemical Compound

Diverse Synthetic Routes to 1-(4-Hydroxypiperidin-1-yl)prop-2-en-1-one and its Analogues

The construction of this compound can be achieved through several synthetic pathways, each with distinct advantages.

The most common and direct method for synthesizing this compound is the N-acylation of 4-hydroxypiperidine (B117109). This reaction typically involves treating 4-hydroxypiperidine with an activated form of acrylic acid, such as acryloyl chloride, in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or diisopropylethylamine, serves to neutralize the hydrochloric acid byproduct formed during the reaction. The choice of solvent is also crucial, with dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly employed to facilitate the reaction. This method is favored for its high efficiency and straightforward procedure.

A typical reaction scheme is as follows:

| Reactants | Reagents | Product |

| 4-Hydroxypiperidine | Acryloyl chloride, Triethylamine | This compound |

This one-step synthesis is highly effective for producing the target compound and its analogues, where substituted piperidines are used as starting materials.

In some instances, a multi-step synthesis approach is necessary, particularly when starting from more complex or protected precursor molecules. For example, the synthesis might begin with a protected form of 4-hydroxypiperidine, such as 1-(tert-butoxycarbonyl)-4-hydroxypiperidine. The protecting group, in this case, the tert-butoxycarbonyl (Boc) group, prevents unwanted side reactions at the nitrogen atom. The hydroxyl group can then be reacted or modified as needed. Following any desired transformations, the Boc group is removed under acidic conditions, and the resulting free amine is subsequently acylated with acryloyl chloride to yield the final product.

Another multi-step approach could involve the synthesis of the piperidine (B6355638) ring itself from acyclic precursors, followed by functionalization at the 4-position and subsequent N-acylation. These multi-step strategies offer greater flexibility in introducing structural diversity.

| Starting Material | Key Steps | Final Product |

| 1-(tert-butoxycarbonyl)-4-hydroxypiperidine | 1. Deprotection (e.g., with trifluoroacetic acid) 2. N-acylation (e.g., with acryloyl chloride) | This compound |

| Piperidin-4-one | 1. Reduction of the ketone to a hydroxyl group 2. N-acylation | This compound |

Derivatization and Structural Modification Studies

The structural framework of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of analogues.

The piperidine ring is a common scaffold for derivatization. Substituents can be introduced at various positions on the ring to modulate the compound's physicochemical properties. For instance, starting with commercially available substituted 4-hydroxypiperidines, a range of analogues can be synthesized. The hydroxyl group at the 4-position can also be a handle for further functionalization, such as etherification or esterification, leading to a wider array of derivatives. These modifications can influence the molecule's conformation and its ability to interact with biological targets.

| Modification Site | Type of Modification | Example of Resulting Structure |

| Piperidine Ring (e.g., C-2, C-3) | Alkylation, Arylation | Introduction of methyl or phenyl groups |

| 4-Hydroxyl Group | Etherification, Esterification | O-alkylation or O-acylation |

The prop-2-en-1-one moiety, also known as an acrylamide (B121943) group, is a key reactive center in the molecule. The electrophilic double bond is susceptible to Michael addition reactions with various nucleophiles. This allows for the covalent attachment of different chemical groups, a strategy often employed in the design of targeted covalent inhibitors. Nucleophiles such as thiols, amines, and alcohols can add across the double bond, leading to a variety of functionalized products. The nature of the added nucleophile can be tailored to introduce specific functionalities, thereby altering the molecule's properties and potential applications.

Strategies for Complex Molecular Architecture Construction Utilizing the Compound

The presence of the acryloyl group and the hydroxyl group on the piperidine ring allows for a variety of chemical transformations, enabling the construction of complex molecules. The α,β-unsaturated system is a Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. This reactivity is a cornerstone for building larger molecular frameworks.

The Michael addition reaction is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For instance, the reaction of N-acryloylpiperidine with thiols has been studied, providing a basis for understanding how this compound might react with sulfur-based nucleophiles. rsc.org Similarly, the addition of amines to α,β-unsaturated amides is a well-established method for creating more complex amine-containing structures. nih.gov The hydroxyl group on the piperidine ring can be used for further functionalization, such as esterification or etherification, to introduce additional molecular complexity.

Moreover, the double bond in the acryloyl moiety can participate in cycloaddition reactions. While specific examples with this compound are not prevalent in the literature, the general reactivity of acrylamides suggests potential for participation in Diels-Alder reactions, providing access to complex cyclic systems.

The compound can also be utilized in polymerization reactions. The acryloyl group can undergo radical polymerization to form polyacrylamides. tandfonline.com By incorporating this compound into a polymer backbone, materials with pendant hydroxyl-functionalized piperidine rings can be created, which may have applications in materials science and biomedicine.

A significant application of related N-acryloyl piperidines is in the development of covalent inhibitors, where the acrylamide group acts as a "warhead" that forms a covalent bond with a nucleophilic residue, often a cysteine, in a biological target. rsc.orgnih.gov This highlights the potential of this compound as a starting point for the design of targeted therapeutic agents.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing efficient synthetic routes. The following sections delve into the kinetics, thermodynamics, stereochemistry, and catalytic systems relevant to the synthesis and transformation of this compound.

The kinetics of reactions involving the acrylamide moiety are of particular interest. The Michael addition of nucleophiles to α,β-unsaturated carbonyls is a second-order reaction. nih.gov Studies on the reaction of N-acryloylpiperidine with thiols have shown that the reaction rate is relatively insensitive to the nucleophilicity of the thiolate, as indicated by a Brønsted-type plot. rsc.org Eyring plots from temperature-dependent kinetic studies of such reactions can provide the enthalpy and entropy of activation, offering deeper insight into the transition state. rsc.org

The thermodynamics of reactions involving acrylamides have also been investigated, particularly in the context of polymerization. The polymerization of acrylamide is a highly exothermic process. sciepub.com The enthalpy of polymerization (ΔHp) for acrylamide has been estimated to be in the range of -17 to -20 kcal/mol. sciepub.com The thermodynamic properties of poly(acrylamide) and its hydrogels have been studied using adiabatic vacuum calorimetry, providing data on heat capacity and the thermodynamics of water binding. researchgate.net

The reversibility of the Michael addition is another important thermodynamic consideration. The reaction of acrylamide with amino compounds to form 3-(alkylamino)propionamides is reversible upon heating. nih.gov The activation energy for the forward Michael addition appears to be lower than that for the reverse elimination reaction. nih.gov

Table 1: Kinetic Data for Thiol Addition to Acrylamides This table presents representative kinetic data for the addition of thiols to acrylamide derivatives, illustrating the reactivity of the Michael acceptor.

| Acrylamide Derivative | Thiol Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| N-Acryloylpiperidine | N-Acetylcysteine | 0.23 | rsc.org |

| Acrylamide | Glutathione | Not specified, but reactivity studied | nih.gov |

| Acrylamide | Glycine (amino group) | Reaction observed, equilibrium studied | nih.gov |

Stereochemical control is a critical aspect of modern organic synthesis, particularly when creating chiral molecules for pharmaceutical applications. In reactions involving this compound, stereocenters can be generated, for example, during Michael additions to the acryloyl group if the incoming nucleophile or the subsequent protonation is stereoselective.

The geometry of the double bond in the Michael acceptor can significantly influence the diastereoselectivity of cyclization reactions. rsc.org While this compound itself is achiral, its reactions with chiral nucleophiles or in the presence of chiral catalysts can lead to stereoselective outcomes. For example, the use of chiral catalysts in Michael additions to α,β-unsaturated systems is a well-established strategy for asymmetric synthesis.

Regioselectivity is also a key consideration, particularly when multiple reactive sites are present. In the case of this compound, the primary site for nucleophilic attack is the β-carbon of the acryloyl group (Michael addition). However, the carbonyl carbon can also be a target for nucleophiles (1,2-addition). The regioselectivity of Michael additions to asymmetric divinylic compounds has been studied, showing that secondary amines preferentially attack acrylate (B77674) and acrylamide moieties over less activated double bonds. rsc.orgrsc.org

The synthesis of α,β-unsaturated amides like this compound can be achieved through various catalytic methods. A common laboratory-scale synthesis involves the reaction of a secondary amine (4-hydroxypiperidine) with acryloyl chloride, often in the presence of a base to scavenge the HCl byproduct. nih.gov

More advanced catalytic methods for the synthesis of α,β-unsaturated amides include:

Palladium-catalyzed redox-neutral desaturation: This method allows for the synthesis of α,β-unsaturated secondary amides from saturated amides without the need for an external oxidant. rsc.org

Carbonylation reactions: These are atom-efficient methods for converting various substrates into α,β-unsaturated carbonyl compounds, including amides. nih.gov

Electron-catalyzed aminocarbonylation: This catalyst-free method can produce α,β-unsaturated amides from alkenyl iodides, carbon monoxide, and amines. acs.org

For transformations of this compound, various catalytic systems can be employed. The Michael addition can be catalyzed by bases, acids, or metal complexes. For instance, N-methylmorpholine-based ionic liquids have been shown to catalyze the thio-Michael addition to α,β-unsaturated amides. rsc.org Copper-based metal-organic frameworks (MOFs) have been found to be effective heterogeneous catalysts for the aza-Michael addition of amines to acrylates. researchgate.net

Table 2: Catalytic Systems for Synthesis and Transformation of α,β-Unsaturated Amides This table summarizes various catalytic systems applicable to the synthesis and reactions of compounds like this compound.

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Synthesis (Desaturation) | Palladium catalyst | Saturated amides | Redox-neutral, no external oxidant | rsc.org |

| Synthesis (Carbonylation) | Various transition metals | Alkenes, alkynes, etc. | Atom-efficient | nih.gov |

| Thio-Michael Addition | N-methylmorpholine-based ionic liquid | α,β-unsaturated amides, thiols | Recyclable catalyst, can be run in water | rsc.org |

| Aza-Michael Addition | Copper-based MOF (CuBTC) | Amines, electron-deficient alkenes | Heterogeneous catalyst, high chemoselectivity | researchgate.net |

| Amide N-Arylation | Nickel-photoredox catalysis | Primary/secondary amides, aryl bromides | Mild conditions, tolerates base-sensitive groups | chemistryviews.org |

Iii. Comprehensive Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy for Functional Group and Conformational Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the conformational landscape of 1-(4-Hydroxypiperidin-1-yl)prop-2-en-1-one.

Key vibrational modes observed in the spectra of related structures provide insight into the expected frequencies for the title compound. For instance, the O-H stretching vibrations are typically found in the range of 3750–3100 cm⁻¹. mdpi.com The amide N-H stretching vibrations are generally detected between 3300 and 3600 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations usually appear in the 3000–3100 cm⁻¹ region. mdpi.com

The carbonyl (C=O) stretching vibration of the amide group is a particularly informative band. In similar compounds, this vibration has been observed in the range of 1758-1699 cm⁻¹. mdpi.com The precise position of this band can be influenced by conjugation and intermolecular interactions.

Computational studies, such as those employing Density Functional Theory (DFT), are often used to complement experimental data and provide a more detailed assignment of the vibrational modes. researchgate.netresearchgate.netopenaccesspub.org These theoretical calculations can help to resolve ambiguities in spectral interpretation and provide a deeper understanding of the molecule's vibrational properties. researchgate.netresearchgate.net

Table 1: Characteristic Vibrational Frequencies for Functional Groups in Related Compounds

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Reference |

| O-H Stretch | 3750–3100 | mdpi.com |

| N-H Stretch (Amide) | 3300–3600 | mdpi.com |

| Aromatic C-H Stretch | 3000–3100 | mdpi.com |

| C=O Stretch (Amide) | 1758–1699 | mdpi.com |

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for the definitive structural elucidation of this compound. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the chemical shifts, coupling constants, and integration of the signals allow for the precise assignment of protons within the piperidine (B6355638) ring, the acryloyl moiety, and the hydroxyl group. For instance, in related structures, aromatic protons typically resonate in the range of δ 7.196–7.836 ppm. openaccesspub.org

The ¹³C NMR spectrum provides complementary information by revealing the chemical shifts of all carbon atoms. This is crucial for confirming the carbon skeleton and identifying the carbonyl carbon of the amide group, which typically appears at a characteristic downfield shift.

For example, in a related chalcone (B49325) derivative, (E)-3-(3-Bromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, the carbonyl carbon was observed at δ 177.2 ppm in the ¹³C NMR spectrum. mdpi.com The chemical shifts of other carbons in the molecule provide a complete picture of the electronic environment throughout the structure.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Related Structures

| Nucleus | Functional Group/Position | Representative Chemical Shift (ppm) | Reference |

| ¹H | Aromatic Protons | 7.196–7.836 | openaccesspub.org |

| ¹³C | Carbonyl Carbon (Amide/Ketone) | ~177 | mdpi.com |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and investigating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the intact molecule. For instance, the related compound (E)-3-(3-Bromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one showed a calculated m/z for the [M+H]⁺ ion of 292.9808 and an observed value of 292.9802, confirming its molecular formula. mdpi.com

Analysis of the fragmentation pattern provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be used to deduce the connectivity of the atoms. Common fragmentation pathways for such compounds include cleavage of the piperidine ring and loss of small neutral molecules.

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

The crystal structure would elucidate the geometry of the piperidine ring, which can adopt various conformations such as chair, boat, or twist-boat. It would also reveal the planarity of the acrylamide (B121943) group and the relative orientation of the different parts of the molecule.

Furthermore, X-ray crystallography provides insights into the intermolecular interactions that govern the crystal packing. These interactions can include hydrogen bonding involving the hydroxyl group and the amide functionality, as well as van der Waals forces. Understanding the crystal packing is crucial for comprehending the solid-state properties of the compound. For instance, Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts, with studies on similar molecules showing that H•••H contacts can be dominant in the crystal packing. researchgate.net

Electronic Absorption and Emission Spectroscopy for Photophysical Properties (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to characterize the photophysical properties of this compound. These techniques provide information about the electronic transitions within the molecule and its behavior upon excitation with light.

The UV-Vis spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to various excited states. The position and intensity of the absorption bands are influenced by the chromophores present in the molecule, such as the acrylamide group and any aromatic moieties.

Fluorescence spectroscopy provides information about the emission of light from the molecule as it returns from an excited state to the ground state. The fluorescence spectrum, quantum yield, and lifetime are important parameters that characterize the emissive properties of the compound.

The solvatochromic behavior of this compound, which is the change in its absorption and emission spectra as a function of solvent polarity, provides valuable insights into the nature of solvent-solute interactions. Studies on related compounds have shown a good correlation between electronic properties and the polarity of the solvent. researchgate.net

By measuring the UV-Vis and fluorescence spectra in a range of solvents with varying polarities, it is possible to probe the differential solvation of the ground and excited states. A red shift (bathochromic shift) in the absorption or emission maximum with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. Conversely, a blue shift (hypsochromic shift) suggests that the ground state is more polar.

This analysis helps to understand the charge distribution in the molecule in both its ground and excited electronic states.

The change in the dipole moment of a molecule upon electronic excitation is a key parameter that can be determined from solvatochromic data. Various theoretical models, such as the Lippert-Mataga and Bakhshiev equations, relate the Stokes shift (the difference in energy between the absorption and emission maxima) to the change in dipole moment and the solvent polarity function.

By plotting the Stokes shift against the solvent polarity function for a series of solvents, the excited state dipole moment can be estimated. This information is crucial for understanding the charge redistribution that occurs upon photoexcitation and is important for applications in areas such as nonlinear optics and the design of molecular sensors.

Iv. Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and electronic properties of molecules like 1-(4-Hydroxypiperidin-1-yl)prop-2-en-1-one. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule. materialsciencejournal.orgbohrium.com

Despite the utility of this method, a comprehensive search of publicly available scientific literature did not yield specific DFT analysis data for the geometric and electronic structure of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For this compound, FMO analysis would map the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Detailed research findings, including specific HOMO-LUMO energy values and their distribution for this compound, are not available in the reviewed literature.

Interactive Data Table: Representative FMO Data

No published data is available for this compound. The table below is a template illustrating how such data would be presented.

| Parameter | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, and the hydrogen atoms, particularly the hydroxyl proton, as areas of positive potential. This provides insight into where the molecule might engage in electrostatic interactions, such as hydrogen bonding. materialsciencejournal.orgbohrium.com

Specific MEP maps and detailed charge distribution analyses for this compound have not been reported in the scientific literature searched.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. For this compound, NBO analysis could quantify the stability arising from interactions such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into adjacent anti-bonding orbitals.

A search of scientific databases did not uncover any studies that have performed an NBO analysis on this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational landscape. This analysis reveals the most populated conformations in different environments (e.g., in a solvent or interacting with a biological target) and provides insights into the molecule's flexibility and dynamic behavior. nih.govnih.gov

There are no published MD simulation studies specifically focused on the conformational analysis of this compound.

Molecular Docking Simulations for Predictive Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, docking is used to predict how a ligand, such as this compound, might interact with a protein target. This can help to hypothesize its potential biological activity. The simulation would predict binding affinity and key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the active site of a receptor. mdpi.com

While docking studies have been performed on other 4-hydroxypiperidine (B117109) derivatives, specific molecular docking simulations for this compound against any particular biological target were not found in the reviewed literature. nih.gov

Interactive Data Table: Representative Molecular Docking Data

No published data is available for this compound. The table below is a template illustrating how such data would be presented.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data not available | Data not available | Data not available |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) Investigations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing a set of similar molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound. Structure-Mechanism Relationship (SMR) studies further aim to understand the mechanistic basis of these relationships.

No QSAR or SMR studies that include this compound were identified in the course of this research.

Prediction and Validation of Spectroscopic Parameters via Computational Methods

Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For the compound this compound, theoretical methods, particularly those rooted in Density Functional Theory (DFT), are instrumental in predicting its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These computational predictions, when compared with experimental data, serve to validate the accuracy of the theoretical models and provide a deeper understanding of the molecule's structural and electronic characteristics.

The process of predicting spectroscopic parameters typically begins with the optimization of the molecule's three-dimensional geometry using a selected level of theory and basis set, such as B3LYP/6-311G(d,p). researchgate.netniscpr.res.inresearchgate.net Once the lowest energy conformation is determined, further calculations can be performed to predict various spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. The calculated chemical shifts are often scaled to correct for systematic errors inherent in the computational method and to improve agreement with experimental values.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational methodologies described for similar molecular structures. researchgate.netresearchgate.netresearchgate.net The numbering of the atoms corresponds to the standard IUPAC nomenclature for the piperidine (B6355638) and propenone moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| H (on OH) | 4.5 - 5.5 |

| H (on Cα of propenone) | 5.7 - 6.0 |

| H (on Cβ of propenone, cis to C=O) | 6.2 - 6.5 |

| H (on Cβ of propenone, trans to C=O) | 6.6 - 6.9 |

| H (on C2/C6 of piperidine, axial) | 3.2 - 3.5 |

| H (on C2/C6 of piperidine, equatorial) | 3.8 - 4.1 |

| H (on C3/C5 of piperidine, axial) | 1.5 - 1.8 |

| H (on C3/C5 of piperidine, equatorial) | 1.9 - 2.2 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (propenone) | 165 - 170 |

| Cα (propenone) | 128 - 132 |

| Cβ (propenone) | 125 - 129 |

| C2/C6 (piperidine) | 40 - 45 |

| C3/C5 (piperidine) | 30 - 35 |

The validation of these predicted values would involve comparison with experimentally obtained NMR spectra. Discrepancies between the predicted and experimental data can often be rationalized by considering solvent effects and the dynamic nature of the molecule in solution, which may not be fully captured by the gas-phase calculations typically performed.

Infrared (IR) Spectroscopy

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. The calculation of these frequencies is based on the second derivative of the energy with respect to the nuclear coordinates. The predicted frequencies are often scaled by a factor to account for anharmonicity and other limitations of the computational model.

The table below presents the predicted IR vibrational frequencies for key functional groups in this compound, based on computational studies of similar compounds. researchgate.netresearchgate.netmdpi.com

Table 3: Predicted IR Vibrational Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H | 3400 - 3500 | Stretching |

| C-H (alkene) | 3050 - 3150 | Stretching |

| C-H (alkane) | 2850 - 3000 | Stretching |

| C=O (amide) | 1640 - 1680 | Stretching |

| C=C (alkene) | 1600 - 1640 | Stretching |

| C-N | 1150 - 1250 | Stretching |

The validation of these predicted IR frequencies is achieved by direct comparison with an experimental IR spectrum. A good correlation between the calculated and observed spectra provides strong evidence for the accuracy of the computed molecular structure and vibrational modes. For instance, studies on related chalcone (B49325) derivatives have shown good agreement between computed and experimentally observed FT-IR and Raman vibrational frequencies. researchgate.netmdpi.com

V. Applications in Organic Synthesis and Material Sciences

The Chemical Compound as a Synthetic Building Block for Complex Molecules

The utility of 1-(4-Hydroxypiperidin-1-yl)prop-2-en-1-one as a synthetic intermediate stems from the distinct reactivity of its constituent functional groups. The α,β-unsaturated carbonyl moiety serves as a potent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse substituents at the β-position, facilitating the construction of more complex molecular architectures.

Furthermore, the hydroxyl group on the piperidine (B6355638) ring can be engaged in a wide array of chemical transformations. It can be oxidized to a ketone, esterified, or converted into a leaving group for nucleophilic substitution reactions. This functional handle provides a secondary point for molecular elaboration, enabling the synthesis of intricate polyfunctional piperidine derivatives. The piperidine scaffold itself is a prevalent structural motif in many biologically active compounds and natural products, making this compound a valuable starting material for medicinal chemistry research. The combination of these reactive sites in a single molecule allows for sequential and controlled modifications, providing a strategic advantage in multi-step syntheses.

Integration into Polymeric Materials

The incorporation of this compound into polymer chains offers a pathway to new materials with tailored properties and functionalities. The vinyl group of the acryloyl moiety enables it to participate in various polymerization processes.

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Initiator/Catalyst | Potential Outcome |

| Free-Radical Polymerization | AIBN, Benzoyl Peroxide | Homopolymers or random copolymers with high molecular weight. |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | RAFT agent (e.g., dithiobenzoates) | Well-defined polymers with controlled molecular weight and low dispersity. |

| Atom Transfer Radical Polymerization (ATRP) | Copper(I) complex / Alkyl halide initiator | Controlled polymer architecture, enabling block copolymer synthesis. |

This table presents potential polymerization methods based on the known reactivity of acryloyl groups.

The covalent incorporation of this compound moieties into a polymer backbone can impart a range of desirable properties. The pendant hydroxyl groups can significantly increase the hydrophilicity and water-solubility of the polymer. These groups also provide sites for post-polymerization modification, allowing for the grafting of other molecules or cross-linking of the polymer chains to form hydrogels.

The rigid piperidine ring can enhance the thermal stability and increase the glass transition temperature (Tg) of the resulting polymer compared to more flexible analogues like poly(N,N-dimethylacrylamide). This modification can lead to materials with improved mechanical properties and dimensional stability.

Table 2: Predicted Influence on Polymer Properties

| Property | Influence of Incorporated Monomer | Rationale |

| Hydrophilicity | Increased | The presence of pendant hydroxyl groups enhances hydrogen bonding with water. |

| Glass Transition Temp. (Tg) | Increased | The rigid cyclic structure of the piperidine ring restricts chain mobility. |

| Chemical Reactivity | Increased | The hydroxyl groups serve as handles for further chemical reactions and cross-linking. |

| Adhesion | Potentially Improved | Polar hydroxyl groups can enhance adhesion to various substrates. |

This table outlines the expected modification of polymer properties based on the chemical structure of the monomer unit.

The structure of this compound is well-suited for the design of functional polymeric systems, including photosensitive materials. In photopolymerization, this compound can act as a reactive co-monomer in formulations for UV-curable coatings, inks, and adhesives. The incorporation of this monomer can enhance the cross-linking density and improve the thermal and mechanical properties of the cured material. While direct research is limited, related structures containing hydroxypiperidine moieties have been explored as components in photoinitiating systems, suggesting a potential synergistic role in photopolymerization processes.

Exploration in Non-Linear Optical (NLO) Materials Development

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, including optical data storage and signal processing. The molecular structure of this compound contains key features that suggest potential for NLO activity.

The molecule can be viewed as having a donor-π-acceptor (D-π-A) framework, which is a common design motif for NLO chromophores. In this arrangement, the nitrogen atom of the piperidine ring can act as an electron donor, the acryloyl carbonyl group as an electron acceptor, and the conjugated C=C double bond as the π-bridge that facilitates intramolecular charge transfer (ICT). This ICT is a key mechanism for generating a large second-order hyperpolarizability (β), which is a measure of a molecule's NLO response.

While the NLO properties of this specific compound have not been extensively reported, studies on structurally similar chalcones and other α,β-unsaturated ketones have demonstrated significant NLO activity. Further derivatization, for example, by attaching strong electron-donating or -withdrawing groups to the piperidine ring, could enhance the NLO response.

Table 3: Analysis of this compound as a Potential NLO Chromophore

| Molecular Component | Role in NLO Activity | Potential for Enhancement |

| Piperidine Nitrogen | Electron Donor (D) | N-alkylation or substitution with stronger donor groups. |

| C=C Double Bond | π-Conjugated Bridge (π) | Extension of the conjugated system. |

| Carbonyl Group | Electron Acceptor (A) | Substitution with stronger acceptor groups (e.g., cyano, nitro). |

This table provides a theoretical breakdown of the molecule's components in the context of non-linear optics.

Utilization in the Preparation of Research Reagents and Bioanalytical Probes

The bifunctional nature of this compound makes it a valuable tool in the development of specialized research reagents and bioanalytical probes. The acryloyl group can be used for covalent attachment to surfaces or biomolecules through Michael addition with thiol groups, such as those found in cysteine residues of proteins.

Alternatively, the hydroxyl group provides a convenient handle for conjugation. It can be activated and linked to carboxylic acids, amines, or other functional groups on target molecules, such as fluorescent dyes, biotin, or specific ligands. This allows for the creation of polymerizable probes. For instance, after conjugating a fluorescent dye to the hydroxyl group, the resulting molecule can be copolymerized to create fluorescently labeled nanoparticles or hydrogels for use in biological imaging and sensing applications. The combination of a polymerizable group and a versatile conjugation site within the same small molecule offers a flexible platform for creating custom bioanalytical tools.

Vi. Investigations into Molecular Mechanisms of Biological Interaction Non Clinical Focus

Enzyme Modulation Studies

Investigations into the enzymatic interactions of 1-(4-Hydroxypiperidin-1-yl)prop-2-en-1-one derivatives have revealed specific inhibitory activities.

Src Homology 2-Containing Protein Tyrosine Phosphatase 2 (SHP2) Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various signaling pathways, including the RAS-MAPK pathway, making it a target in oncology research. At present, there is no available scientific literature detailing the direct inhibitory effects of this compound or its closely related derivatives on the SHP2 protein.

Carbonyl Reductase 1 (CBR1) Inhibition

Carbonyl Reductase 1 (CBR1) is an enzyme implicated in the metabolism of various xenobiotics, including anthracycline chemotherapeutics like doxorubicin. The reduction of these drugs by CBR1 can lead to the formation of less active or more toxic metabolites, contributing to both drug resistance and cardiotoxicity.

A key study investigated two synthetic derivatives, (2E)-3-(4-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1-one (Derivative 1a) and (2E)-1-(4-hydroxypiperidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one (Derivative 1b), for their ability to modulate CBR1. nih.gov The research, combining molecular modeling and in vitro enzyme inhibition assays with recombinant CBR1, demonstrated that these compounds act as inhibitors of the enzyme. nih.gov Notably, Derivative 1a exhibited strong CBR1 inhibition, an activity that correlated with its more pronounced effects in subsequent cellular assays compared to Derivative 1b. nih.gov This inhibition is considered a key mechanism for the observed ability of these compounds to enhance the efficacy of doxorubicin and protect against its toxicity. nih.govnih.gov

Receptor and Transporter Interaction Profiling

The interaction of compounds with cellular receptors and transporters is a critical aspect of their pharmacological profile, influencing their uptake, efflux, and signaling effects.

Based on a review of the available scientific literature, there are currently no specific studies profiling the direct interaction of this compound or its immediate cinnamamide derivatives with the following targets:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

P-glycoprotein (P-gp)

Integrins

Tyrosine Kinases

Cellular Pathway Modulation in In Vitro Models

Derivatives of this compound have been shown to modulate several cellular pathways in in vitro cancer and non-cancer cell line models. The primary focus has been on pathways related to cancer progression and treatment resistance.

Effects on Cell Proliferation and Apoptosis in Specific Cell Lines

The influence of these compounds on cancer cell viability and programmed cell death has been studied, particularly in the context of combination therapy. In studies using the A549 human lung cancer cell line, derivatives 1a and 1b were found to chemosensitize these cells to the effects of doxorubicin. nih.gov This sensitization resulted in a significant reduction in cell viability and an enhancement of apoptosis, while the compounds had no such effect on non-cancerous lung fibroblasts. nih.gov

| Compound | Cell Line | Treatment | Observed Effect | Source |

|---|---|---|---|---|

| Derivative 1a | A549 (Human Lung Cancer) | Co-treatment with Doxorubicin | Chemosensitized cells, leading to reduced viability and increased apoptosis. | nih.gov |

| Derivative 1b | A549 (Human Lung Cancer) | Co-treatment with Doxorubicin | Chemosensitized cells, leading to reduced viability and increased apoptosis. | nih.gov |

Influence on Cell Migration and Invasion

Cell migration is a critical step in cancer metastasis. The potential of this compound derivatives to interfere with this process has been evaluated. In a Transwell assay, co-treatment of A549 human lung cancer cells with doxorubicin and either Derivative 1a or 1b resulted in a significant inhibition of cell migration. nih.gov

Modulation of Autophagy and Inflammatory Response

Autophagy is a cellular degradation process that can either promote or suppress tumor growth, while inflammation is a known hallmark of cancer. Research has indicated that derivatives 1a and 1b can modulate these pathways. nih.gov In studies using the RAW 264.7 macrophage cell line, the compounds were found to moderate the autophagy process and limit the inflammatory response. nih.gov

Studies on the Reversal of Cellular Resistance Mechanisms

A significant challenge in cancer therapy is the development of drug resistance. As mentioned, the inhibition of CBR1 by derivatives of this compound is a key mechanism for overcoming resistance to anthracyclines. nih.gov By preventing the metabolic inactivation of doxorubicin, these compounds enhance its cytotoxic effects on cancer cells. nih.gov Furthermore, these derivatives were shown to alleviate doxorubicin-induced toxicity in H9c2 rat cardiomyoblasts, in part by reducing reactive oxygen species (ROS) generation and increasing levels of the antioxidant glutathione. nih.gov This dual action of sensitizing cancer cells while protecting healthy cells highlights a potential strategy for reversing cellular resistance and mitigating adverse effects. nih.govnih.gov

| Cellular Process | Cell Line | Observed Effect | Source |

|---|---|---|---|

| Migration | A549 | Significantly inhibited migration when co-administered with Doxorubicin. | nih.gov |

| Autophagy & Inflammation | RAW 264.7 | Moderated autophagy and limited inflammatory response. | nih.gov |

| Cellular Resistance | A549 | Enhanced Doxorubicin efficacy by inhibiting CBR1-mediated metabolism. | nih.gov |

| Cardioprotection | H9c2 | Reduced Doxorubicin-induced ROS and increased glutathione. | nih.gov |

Vii. Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 1-(4-Hydroxypiperidin-1-yl)prop-2-en-1-one and its derivatives. Current synthetic approaches often involve the acylation of 4-hydroxypiperidine (B117109) with acryloyl chloride or related activated acrylic acid derivatives. Innovations in this area could involve catalytic, solvent-free, or flow-chemistry-based processes to improve yield, reduce waste, and enhance safety.

One promising avenue is the application of biocatalysis, using enzymes to facilitate the amide bond formation under mild conditions. Another approach could be the use of greener coupling reagents that avoid the formation of stoichiometric waste products. The development of one-pot multicomponent reactions, where the piperidine (B6355638) ring and the acrylamide (B121943) functionality are constructed in a single synthetic operation, represents a significant goal for synthetic efficiency. mdpi.commdpi.comnih.gov For instance, methods like the hydrogenation of pyridine (B92270) derivatives to form the piperidine core could be integrated into a streamlined process. nih.gov

Table 1: Potential Sustainable Synthetic Strategies

| Methodology | Description | Potential Advantages |

| Enzymatic Acylation | Use of lipases or other hydrolases to catalyze the amidation of 4-hydroxypiperidine with an acrylic acid ester. | High selectivity, mild reaction conditions, reduced environmental impact. |

| Flow Chemistry | Continuous reaction of 4-hydroxypiperidine and an acryloyl source in a microreactor. | Enhanced safety, improved heat and mass transfer, potential for high-throughput synthesis. |

| Mechanochemistry | Solvent-free synthesis using ball milling to induce the reaction between solid reactants. | Elimination of bulk solvents, high reaction efficiency, access to novel reactivity. |

| Catalytic Amide Formation | Direct amidation of acrylic acid with 4-hydroxypiperidine using a reusable catalyst (e.g., boronic acids). | High atom economy, avoidance of stoichiometric activating agents and their byproducts. |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of new molecules based on the this compound scaffold. nih.govwiley.com These computational tools can accelerate the discovery of derivatives with optimized properties for specific applications, such as drug discovery or materials science. nih.gov

ML models can be trained on existing chemical databases to predict the physicochemical properties, bioactivity, and potential toxicity of virtual analogs. nih.govresearchgate.net Generative AI models can explore vast chemical spaces to propose novel structures with desired characteristics, moving beyond intuitive human design. mdpi.com For instance, AI could be employed to design derivatives with enhanced selectivity for a particular biological target or to predict the biodegradability of polymers derived from this monomer. mdpi.com This integration of AI/ML with computer-aided drug design can significantly increase the success rate of identifying promising hit compounds. nih.gov

Table 2: AI and ML Applications in Compound Development

| AI/ML Application | Objective | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of novel derivatives based on their chemical structure. | Rapid identification of potent analogs for synthesis and testing. |

| ADMET Prediction | Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds. | Early de-selection of candidates with unfavorable pharmacokinetic or toxicity profiles. |

| Generative Modeling | Design novel molecules with a specific set of desired properties (e.g., target affinity, solubility). | Discovery of innovative chemical structures that might not be conceived through traditional methods. researchgate.net |

| Reaction-Informed De Novo Design | Generate synthetically accessible molecules by incorporating known chemical reactions into the design process. | Prioritization of compounds that can be readily synthesized in the laboratory. |

Exploration of Undiscovered Reactivity Profiles and Chemical Transformations

The chemical reactivity of this compound is dominated by its α,β-unsaturated amide system. This functional group is a classic Michael acceptor, making it susceptible to conjugate addition by a wide range of soft nucleophiles, such as thiols (e.g., cysteine residues in proteins) and amines. wikipedia.orgresearchgate.net This reactivity is fundamental to its potential use as a covalent binder in medicinal chemistry.

Future research should aim to quantify the kinetics of these Michael additions and explore their selectivity. Moreover, the diene-like character of the α,β-unsaturated system makes it a potential partner in cycloaddition reactions like the Diels-Alder reaction, opening pathways to complex cyclic structures. wikipedia.orgslideshare.net The influence of the 4-hydroxy group on the reactivity of the acrylamide moiety, either through intramolecular catalysis or by serving as a handle to introduce directing groups, is another area ripe for investigation. The polymerization of the alkene, a common characteristic of α,β-unsaturated carbonyls, is also a key reaction profile. wikipedia.org

Table 3: Reactivity Profile and Potential Transformations

| Reaction Type | Description | Potential Application |

| Michael Addition | Nucleophilic addition to the β-carbon of the acrylamide. researchgate.net | Covalent modification of biomolecules, synthesis of functionalized polymers. |

| Diels-Alder Reaction | [4+2] cycloaddition with a conjugated diene. wikipedia.org | Construction of complex polycyclic scaffolds for medicinal chemistry. |

| Radical Polymerization | Chain-growth polymerization initiated by radical species. | Synthesis of functional hydrogels and advanced polymers. |

| Ozonolysis | Oxidative cleavage of the carbon-carbon double bond by ozone. rsc.org | Degradation studies, synthesis of novel carbonyl compounds. |

| Hydrogenation | Selective reduction of the alkene or the amide carbonyl. wikipedia.org | Creation of saturated piperidine-propanamide derivatives. |

Tailored Design of Advanced Materials with Precision-Controlled Properties

The structure of this compound makes it an attractive monomer for the creation of advanced functional materials. The acrylamide group can readily undergo polymerization to form polyacrylamide-based structures. The pendant 4-hydroxypiperidine groups along the polymer backbone would impart specific properties, such as hydrophilicity, and provide sites for post-polymerization modification.

Future research could focus on synthesizing hydrogels for biomedical applications, such as drug delivery or tissue engineering. The hydroxyl groups could be used to cross-link the polymer chains or to conjugate bioactive molecules. Furthermore, the ability of the piperidine nitrogen and hydroxyl oxygen to coordinate with metal ions could be exploited to create novel stimuli-responsive materials or adsorbents for environmental remediation. The general tendency of α,β-unsaturated acids and their derivatives to polymerize suggests a wide range of potential polyacrylate materials can be derived. wikipedia.org

Deepening the Understanding of Molecular-Level Biological Interactions and Pathways

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. mdpi.comnih.govacs.org Its presence in this compound suggests the compound could interact with a variety of biological targets. The 4-hydroxy group is particularly significant, as studies on other piperidine derivatives have shown that such substitutions can enhance binding affinity and inhibitory effects on enzymes like monoamine oxidase (MAO). nih.gov

Future investigations should employ structural biology (e.g., X-ray crystallography, cryo-EM) and computational docking studies to elucidate the binding modes of this compound with specific proteins. nih.gov The acrylamide "warhead" allows for its use as a chemical probe to covalently label and identify novel protein targets through chemoproteomic techniques. Understanding how the piperidine moiety orients the reactive acrylamide group within an active site is crucial for designing next-generation covalent inhibitors with high selectivity and potency. In silico studies have shown that the piperidine nucleus can interact with amino acid residues in the entrance cavity of enzymes like MAO. acs.org

Q & A

Q. What are the key synthetic strategies for preparing 1-(4-Hydroxypiperidin-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, a common method for α,β-unsaturated ketones. A typical protocol involves reacting 4-hydroxypiperidine with an appropriate aldehyde/ketone in ethanol under acidic catalysis (e.g., thionyl chloride) . Optimization includes adjusting molar ratios (e.g., 1:1.2 ketone-to-aldehyde), reaction temperature (60–80°C), and solvent polarity to enhance yield. Reaction progress should be monitored via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and hydroxyl (-OH) vibrations at ~3200–3600 cm⁻¹ .

- NMR : ¹H NMR confirms the enone system (δ 6.5–7.5 ppm for α,β-unsaturated protons) and piperidine ring protons (δ 1.5–3.5 ppm). ¹³C NMR resolves carbonyl (δ ~190–200 ppm) and piperidine carbons .

- HR-MS : Validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies between experimental and computational bond-length data in DFT studies be resolved?

- Methodological Answer : Discrepancies often arise from approximations in basis sets (e.g., B3LYP/6-31G**) or solvent effects not modeled computationally. To address this:

- Compare DFT-optimized geometries with X-ray crystallography data (e.g., SHELXL-refined structures) .

- Apply dispersion corrections (e.g., D3BJ) to improve van der Waals interactions in simulations .

- Use solvent cavity models (e.g., PCM) to mimic experimental solvent environments. Statistical tools like RMSD (root-mean-square deviation) quantify deviations between theory and experiment .

Q. What strategies are recommended for refining the crystal structure of this compound using SHELXL?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to minimize refinement errors.

- Parameterization : Assign anisotropic displacement parameters (ADPs) to non-hydrogen atoms. Hydrogen atoms can be placed geometrically using the HFIX command .

- Validation : Check for outliers in the difference electron density map (e.g., peaks > 0.5 eÅ⁻³). Use the R1/wR2 metrics and goodness-of-fit (GOF) to assess refinement quality. For twinned crystals, apply TWIN/BASF commands .

Q. How can researchers predict the biological activity of this compound using computational methods?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., urease or DNA). Validate docking poses with MD simulations (GROMACS/AMBER) .

- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) via software like PaDEL-Descriptor. Train models with experimental bioactivity data from analogous chalcones .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. How should conflicting spectroscopic data (e.g., NMR vs. XRD) be statistically analyzed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.